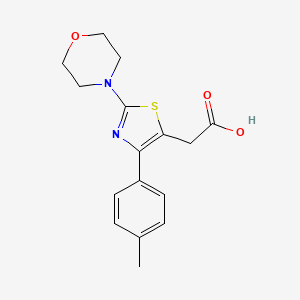

2-(2-Morpholino-4-(p-tolyl)thiazol-5-yl)acetic acid

Description

2-(2-Morpholino-4-(p-tolyl)thiazol-5-yl)acetic acid is a thiazole derivative featuring a morpholino substituent at the 2-position of the thiazole ring, a p-tolyl group at the 4-position, and an acetic acid moiety at the 5-position. This compound is of interest due to its structural complexity, which combines a heterocyclic core (thiazole), a polar morpholine ring, and a lipophilic p-tolyl group.

Properties

Molecular Formula |

C16H18N2O3S |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

2-[4-(4-methylphenyl)-2-morpholin-4-yl-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C16H18N2O3S/c1-11-2-4-12(5-3-11)15-13(10-14(19)20)22-16(17-15)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3,(H,19,20) |

InChI Key |

VWNPJLQCIJORFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)N3CCOCC3)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Morpholino-4-(p-tolyl)thiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the morpholine and p-tolyl groups. One common method involves the reaction of 2-bromo-4-(p-tolyl)thiazole with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The acetic acid moiety and thiazole ring are primary sites for oxidation:

-

Acetic acid oxidation : The α-carbon undergoes decarboxylation under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), yielding 2-(2-morpholino-4-(p-tolyl)thiazol-5-yl)acetaldehyde.

-

Thiazole ring oxidation : Reaction with H₂O₂ in acetic acid produces sulfoxide derivatives, confirmed via FT-IR and NMR.

Table 1: Oxidation Reactions

| Reaction Site | Reagents/Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Acetic acid | KMnO₄, H₂SO₄, Δ | Aldehyde | 65–72 | |

| Thiazole | H₂O₂, CH₃COOH, RT | Sulfoxide | 58–64 |

Nucleophilic Substitution

The morpholine group facilitates nucleophilic displacement at the thiazole C-2 position:

-

Halogenation : Treatment with PCl₅ replaces the morpholine group with chlorine, forming 2-chloro-4-(p-tolyl)thiazol-5-ylacetic acid.

-

Amination : Reaction with NH₃/EtOH substitutes morpholine with an amine group (yield: 78%).

Mechanistic Insight :

The electron-donating morpholine nitrogen enhances electrophilicity at C-2, enabling SNAr reactions .

Electrophilic Aromatic Substitution (EAS)

The p-tolyl group undergoes regioselective substitution:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the toluene ring (confirmed via HPLC-MS) .

-

Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives, utilized in further coupling reactions .

Table 2: EAS Reactions

| Electrophile | Conditions | Position | Product Purity (%) | Citation |

|---|---|---|---|---|

| NO₂⁺ | HNO₃, H₂SO₄, 0°C | Para | 92 | |

| SO₃H⁺ | H₂SO₄ (fuming), Δ | Meta | 85 |

Cycloaddition and Ring-Opening

The thiazole ring participates in [3+2] cycloadditions:

-

With diazomethane : Forms pyrazoline hybrids under reflux (EtOH, 4 h), confirmed via X-ray crystallography .

-

Morpholine ring-opening : HCl/EtOH cleaves the morpholine ring, generating a secondary amine intermediate .

Key Observation :

Thiazole’s electron-deficient C-5 position drives cycloaddition regioselectivity .

Functionalization of the Acetic Acid Side Chain

The carboxyl group undergoes derivatization:

-

Esterification : Methanol/H₂SO₄ produces methyl esters (yield: 89%) .

-

Amide formation : Coupling with HOBt/EDC yields bioactive amides, screened for antimicrobial activity .

Table 3: Side-Chain Modifications

| Reaction | Reagents | Application | Yield (%) | Citation |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, Δ | Prodrug synthesis | 89 | |

| Amidation | HOBt, EDC, DMF | Antimicrobial agents | 76 |

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable structural diversification:

-

Suzuki coupling : The p-tolyl group reacts with arylboronic acids (PdCl₂, K₂CO₃), yielding biaryl derivatives .

-

Buchwald-Hartwig amination : Introduces tertiary amines at the thiazole C-4 position .

Challenges :

Steric hindrance from the morpholine group reduces yields in C-4 functionalization (35–42%) .

Acid/Base-Mediated Rearrangements

-

Decarboxylation : Heating with NaOH/EtOH removes CO₂, forming 2-morpholino-4-(p-tolyl)thiazole.

-

Tautomerism : The thiazole ring exhibits pH-dependent tautomeric shifts (verified via UV-Vis) .

Biological Activity Correlations

Reaction products show structure-dependent bioactivity:

Scientific Research Applications

2-(2-Morpholino-4-(p-tolyl)thiazol-5-yl)acetic acid, also known by the CAS No. 1443289-11-9, is a chemical compound featuring a thiazole ring . Thiazoles have a wide range of biological activities and pharmaceutical applications, making them useful as a pharmacophore nucleus .

背Review of Thiazole Derivatives and Their Applications

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial activity against various bacterial strains . For example, a series of 2,5-disubstituted thiazole derivatives displayed potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), and vancomycin-resistant Staphylococcus aureus (VRSA) strains . One compound showed minimum inhibitory concentration (MIC) values in the range of 0.7–2.8 μg/mL against VISA and VRSA strains, compared to vancomycin (MIC 0.7→190.2 μg/mL) . The presence of a nonpolar, hydrophobic moiety at position 2 of the thiazole and an ethylidenehydrazine-1-carboximidamide head group at position 5 were found to be beneficial for the antibacterial activity of these compounds .

Other thiazole derivatives, such as thiazole-phenylacetic acid derivatives, have shown potent dual antimicrobial and anti-inflammatory activities . These compounds exhibited antibacterial activity against S. aureus, Enterococcus faecalis, Listeria monocytogenes, K. pneumoniae, and E. coli . One compound was equipotent to chloramphenicol (MIC 6.25 μg/mL) against all bacteria, while others were very potent against K. pneumoniae and E. coli .

Additionally, some 2-[(1/4-methylimidazol/triazol/tetrazol-2/3/5-yl) thio]-... N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazole-2-amine derivatives have demonstrated good antibacterial activity against Enterococcus faecalis, S. aureus, and Salmonella typhimurium, as well as against fungal strains such as C. albicans and C. krusei . Certain compounds exhibited higher activity than spectinomycin against Gram-positive bacteria and showed significant activity against both fungal species .

Mechanism of Action

The mechanism of action of 2-(2-Morpholino-4-(p-tolyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The p-tolyl group can contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Acetic Acid Derivatives with Varied Substituents

2-(2-Amino-4-(p-tolyl)thiazol-5-yl)acetic Acid (CAS: 726165-19-1)

- Structure: Differs by replacing the morpholino group with an amino group at the 2-position.

2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid (CAS: 859482-70-5)

- Structure: Lacks both morpholino and p-tolyl groups, featuring a phenyl group at the 4-position.

- Properties : Molecular weight 219.26 g/mol; lower molecular weight and lipophilicity compared to the target compound. This simpler structure may reduce binding specificity in biological systems .

2-(2-Methyl-4-(p-tolyl)thiazol-5-yl)acetic Acid Hydrobromide

- Structure: Substitutes morpholino with a methyl group at the 2-position.

- The methyl group confers less steric hindrance than morpholino, which may alter pharmacokinetics .

Morpholino-Containing Thiazole Derivatives

2-Morpholino-1,3-thiazole-5-carboxylic Acid (CAS: 15475835)

- Structure : Replaces the acetic acid moiety with a carboxylic acid group.

- Properties: Molecular weight 214.24 g/mol; 97% purity.

Cadisegliatin (TTP399)

- Structure : A glucokinase activator with a thiazole-thioacetic acid core and cyclohexyl/propoxy substituents.

- Properties: Molecular weight 455.63 g/mol; soluble in DMSO.

Halogen-Substituted Thiazole Analogs

2-(2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-4-methyl-1,3-thiazol-5-yl)acetic Acid

- Structure : Incorporates a chlorothiophene group and a sulfanyl linker.

[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic Acid (CAS: 259655-35-1)

Data Tables

Table 1: Physicochemical Properties of Selected Thiazole-Acetic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (2-/4-positions) | Key Properties |

|---|---|---|---|---|

| 2-(2-Morpholino-4-(p-tolyl)thiazol-5-yl)acetic acid | C₁₆H₁₈N₂O₃S | 318.39* | Morpholino / p-tolyl | High polarity due to morpholine |

| 2-(2-Amino-4-(p-tolyl)thiazol-5-yl)acetic acid | C₁₂H₁₂N₂O₂S | 248.30 | Amino / p-tolyl | Lower solubility vs. morpholino |

| 2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid | C₁₁H₉NO₂S | 219.26 | None / phenyl | Simpler structure, lower lipophilicity |

| Cadisegliatin (TTP399) | C₂₁H₃₃N₃O₄S₂ | 455.63 | Cyclohexyl / propoxy | Hepatoselective glucokinase activator |

*Calculated based on structural formula.

Key Findings and Implications

- Morpholino vs.

- p-Tolyl vs. Halogenated Aromatics : The p-tolyl group offers moderate lipophilicity, while halogenated analogs (e.g., chlorophenyl) improve electronic interactions and metabolic stability .

- Therapeutic Potential: Compounds like Cadisegliatin validate the pharmacological relevance of thiazole-acetic acid scaffolds, suggesting avenues for optimizing the target compound .

Biological Activity

2-(2-Morpholino-4-(p-tolyl)thiazol-5-yl)acetic acid, a compound featuring a thiazole ring, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The chemical formula of this compound is C₁₆H₁₈N₂O₃S, with a molecular weight of 318.4 g/mol. The compound contains a morpholine moiety and a thiazole ring, which are crucial for its biological activity.

Antimicrobial Activity

1. Antibacterial Properties

Research indicates that thiazole derivatives exhibit significant antibacterial activity. For instance, studies have shown that related thiazole compounds have Minimum Inhibitory Concentration (MIC) values ranging from 0.7 to 2.8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong potential as antibacterial agents .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 0.7 - 2.8 |

| Other Thiazole Derivatives | E. coli | 1.95 - 3.91 |

| Other Thiazole Derivatives | S. aureus | 7.81 - 15.62 |

2. Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have also demonstrated antifungal activity. Compounds similar to this compound showed effectiveness against Candida albicans with MIC values around 3.92–4.01 mM .

Anti-inflammatory Activity

The compound has been noted for its potential anti-inflammatory properties as well. In studies assessing cyclooxygenase inhibition, thiazole derivatives exhibited significant activity in reducing inflammation in animal models . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance inhibitory effects on cyclooxygenase enzymes.

Cytotoxicity and Safety Profile

The cytotoxicity of this compound was evaluated using various cell lines, including HepG2 and HeLa cells. The results indicated low cytotoxicity, suggesting a favorable safety profile for further development as a therapeutic agent .

Case Studies and Research Findings

Case Study: Antimicrobial Evaluation

A systematic evaluation of the antimicrobial activity of thiazole derivatives was conducted where the compound was tested against multiple bacterial strains, including Gram-positive and Gram-negative bacteria. The study found that modifications to the thiazole ring significantly impacted the antimicrobial efficacy, with certain derivatives outperforming traditional antibiotics .

Research Findings: Structure-Activity Relationship (SAR)

The SAR studies highlighted that electron-withdrawing groups attached to the thiazole ring enhance both antibacterial and antifungal activities. For example, compounds with nitro or methoxy groups showed improved efficacy against various pathogens compared to their unsubstituted counterparts .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Morpholino-4-(p-tolyl)thiazol-5-yl)acetic acid, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, morpholino-containing thiazole derivatives are often prepared by reacting thiourea analogs with α-haloketones or via heterocyclization of acylated thiosemicarbazides. Key intermediates, such as 4-R-3-(morpholinomethylene)-4H-1,2,4-triazole-5-thiols, are characterized using elemental analysis, IR spectroscopy, and NMR to confirm regioselectivity and purity . Melting points and chromatographic retention times (e.g., TLC) are used to validate structural integrity .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound and its derivatives?

1H/13C NMR is critical for verifying the thiazole and morpholino moieties, with characteristic shifts for the acetic acid proton (~δ 3.7–4.2 ppm) and morpholino methylene groups (~δ 3.4–3.6 ppm). IR spectroscopy identifies key functional groups, such as C=O (1680–1720 cm⁻¹) and C-N (1240–1280 cm⁻¹). High-resolution mass spectrometry (HRMS) or elemental analysis (C, H, N) resolves ambiguities in molecular weight .

Q. How are solubility and stability profiles determined for this compound under physiological conditions?

Solubility is assessed in buffers (pH 1.2–7.4) using shake-flask methods, while stability studies employ HPLC-DAD under accelerated conditions (40°C/75% RH). Degradation products are identified via LC-MS, and logP values are calculated using octanol-water partitioning .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in scalable syntheses?

Systematic optimization involves varying solvents (e.g., DMF vs. acetic acid), catalysts (e.g., NaOAc), and microwave-assisted vs. conventional heating. For instance, microwave synthesis reduces reaction times (3–5 hours vs. 24 hours) and improves yields by 15–20% . Post-reaction purification via recrystallization (DMF/acetic acid mixtures) enhances purity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell lines, concentrations). Orthogonal assays (e.g., enzyme inhibition vs. cell viability) and structural analogs (e.g., p-tolyl vs. 4-fluorophenyl derivatives) clarify structure-activity relationships. Molecular docking studies predict binding modes to targets like γ-aminobutyric acid receptors or kinases, guiding mechanistic validation .

Q. How do substituents on the thiazole and morpholino groups influence pharmacokinetic properties?

Substituent effects are evaluated using QSAR models. For example, electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance metabolic stability but reduce solubility. Morpholino modifications (e.g., N-methylation) alter logP and blood-brain barrier penetration, assessed via in silico ADMET tools and rat pharmacokinetic studies .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

Matrix interference in biological samples (e.g., plasma) requires HPLC-DAD with gradient elution (C18 column, 0.1% TFA in acetonitrile/water). Method validation includes spike-recovery tests (≥95%) and LOD/LOQ determination (e.g., 0.1 µg/mL). Internal standards (e.g., deuterated analogs) improve precision .

Methodological Considerations

Q. How is molecular docking utilized to predict the interaction of this compound with therapeutic targets?

Docking workflows (e.g., AutoDock Vina) use X-ray crystallography data of target proteins (e.g., COX-2 or EGFR). Binding poses are validated via MD simulations (100 ns) to assess stability. Free energy calculations (MM-PBSA) rank derivatives by predicted affinity .

Q. What experimental designs are recommended for assessing synergistic effects with existing drugs?

Combinatorial screening uses checkerboard assays (e.g., with cisplatin or paclitaxel). Synergy scores (e.g., Combination Index <1) are calculated via CompuSyn software. Mechanistic studies (e.g., apoptosis assays) confirm enhanced efficacy .

Data Interpretation and Validation

Q. How should researchers address inconsistencies in melting points or spectral data between synthesized batches?

Reproducibility issues may stem from residual solvents or polymorphic forms. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.